

# Application Notes and Protocols: Chemical Vapor Deposition of Parylene D

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the Chemical Vapor Deposition (CVD) process for **Parylene D**, a chlorinated poly(p-xylylene) variant known for its high thermal stability and excellent barrier properties. These application notes and protocols are intended to guide researchers and professionals in the effective application of **Parylene D** coatings for protecting critical components in research, electronics, and medical devices.

## **Introduction to Parylene D**

**Parylene D** is a member of the Parylene polymer series, distinguished by the substitution of two chlorine atoms on the aromatic ring of the repeating monomer unit.[1][2] This modification grants it superior thermal endurance compared to other common variants like Parylene C and N.[3][4] While Parylene C is more widely used due to its combination of barrier and electrical properties, **Parylene D** is specified for applications demanding higher temperature resistance. [1][3] The coating is applied via a unique chemical vapor deposition (CVD) process, which occurs at room temperature and under vacuum, resulting in a highly conformal, pinhole-free, and uniform thin film.[5][6] This process, known as the Gorham process, ensures that even complex topographies with sharp edges, crevices, and internal surfaces are coated evenly.[7]

**Parylene D** is particularly valuable for protecting devices that may be exposed to elevated temperatures or harsh environments. Its applications include coating electronic circuits, sensors, and medical devices where a robust protective barrier is essential.[9][10]



## **Physicochemical Properties of Parylene Variants**

The selection of a Parylene type depends on the specific requirements of the application. **Parylene D**'s primary advantage is its thermal stability. The table below compares the key properties of **Parylene D** with Parylene N and C.



Property	Parylene D	Parylene C	Parylene N	Test Method
Mechanical				
Tensile Strength (psi)	11,000	10,000	6,500	ASTM D882
Yield Strength (psi)	9,000	8,000	6,300	ASTM D882
Elongation to Break (%)	10	200	40	ASTM D882
Density (g/cm³)	1.418	1.289	1.110	ASTM D1505
Coefficient of Friction (Static)	0.33	0.29	0.25	ASTM D1894
Electrical				
Dielectric Strength (V/mil @ 1 mil)	5,500	5,600	7,000	ASTM D149
Dielectric Constant (1 MHz)	2.82	2.95	2.65	ASTM D150
Dissipation Factor (1 MHz)	0.004	0.013	0.0006	ASTM D150
Thermal				
Melting Temperature (°C)	380	290	420	-
Max. Continuous Service Temp. (°C)	125[1]	80[6]	60	-
Barrier				
Water Vapor Transmission (g-	0.15	0.16	1.1	ASTM E96



mil/100in²-24hr)			
Gas Permeability (cm³- mil/100in²-24hr- atm)	ASTM D1434		
O <sub>2</sub>	5.1	7.3	30.0
N <sub>2</sub>	1.8	1.0	7.7
CO <sub>2</sub>	12.6	7.7	210

Note: Data compiled from multiple sources.[5][11][12][13] Values can vary based on deposition parameters and film thickness.

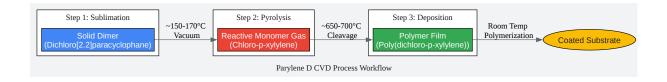
# The Chemical Vapor Deposition (CVD) Process for Parylene D

The **Parylene D** coating is applied using the Gorham vapor deposition process, which involves three key stages conducted under vacuum.[3][7] This solvent-free method ensures the formation of a high-purity, conformal polymer film.[14]

- Sublimation (Vaporization): The process starts with the solid, powdered precursor, dichloro[2.2]paracyclophane dimer.[15] This raw material is heated in a vaporizer at approximately 150-170°C, causing it to sublimate directly into a gas.[7][8]
- Pyrolysis: The dimer gas then flows into a high-temperature furnace heated to between 550°C and 700°C.[7][16] This intense heat cleaves the dimer into two reactive monomer molecules of chloro-p-xylylene.[8][17]
- Deposition (Polymerization): The reactive monomer gas is introduced into the room-temperature deposition chamber.[2] As the gas comes into contact with the cooler surfaces of the substrate, it spontaneously polymerizes, forming a long, linear polymer chain.[8][16]
   This process occurs at a molecular level, ensuring a completely uniform and conformal coating that penetrates even the smallest crevices.[3][6]

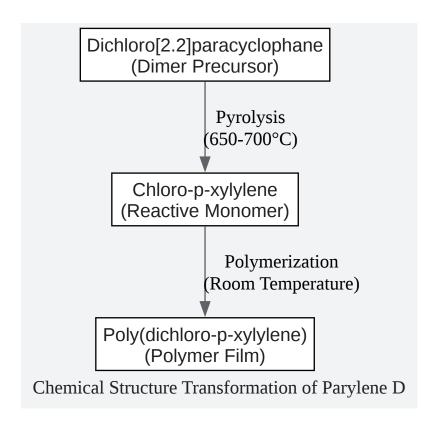


A cold trap, typically cooled to -90°C to -120°C, is used at the outlet of the deposition chamber to remove any unpolymerized monomer from the exhaust stream, protecting the vacuum pump. [16]



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Caption: Workflow of the **Parylene D** chemical vapor deposition process.



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Caption: Chemical transformation from dimer to polymer during CVD.



## **Process Parameters for Parylene D Deposition**

Controlling the process parameters is critical for achieving a high-quality, uniform **Parylene D** film. While **Parylene D** deposits faster than Parylene C, this can make controlling uniformity more challenging.[16]



Parameter	Stage	Typical Range	Purpose & Notes
Dimer Mass	Loading	Varies	Primary factor determining final film thickness. Calculated based on surface area and target thickness. [18]
Sublimation Temp.	Sublimation	150 - 170 °C[7]	Converts solid dimer to gas. Temperature controls the rate of monomer generation.
Pyrolysis Temp.	Pyrolysis	650 - 700 °C[7][16]	Cleaves the dimer into reactive monomers.  Must be high enough for complete cleavage.
Chamber Pressure	Deposition	0.1 torr (approx. 13 Pa)[2]	A low-pressure vacuum is essential for uniform deposition and penetration of the monomer gas.
Substrate Temp.	Deposition	Room Temperature[16]	Polymerization occurs on cool surfaces. Substrate temperature remains near ambient. [2][19]
Deposition Rate	Deposition	Faster than Parylene C[16]	Influenced by sublimation rate and pressure. Slower rates can improve uniformity on complex parts.[18]



# **Detailed Experimental Protocol**

This protocol outlines the standard procedure for coating a substrate with **Parylene D** using a commercial CVD system.

#### 5.1. Substrate Preparation (Pre-Deposition)

- Cleaning: Substrates must be meticulously cleaned to remove all contaminants, such as oils, dust, and moisture. This is crucial for ensuring optimal adhesion of the Parylene film.
   Standard laboratory procedures using appropriate solvents (e.g., isopropyl alcohol, acetone) followed by a deionized water rinse and thorough drying are recommended.
- Masking: Areas that should not be coated must be hermetically sealed.[14] This can be
  achieved using specialized masking materials like tapes, boots, or liquid maskants that are
  compatible with vacuum conditions.
- Adhesion Promotion: To enhance the bond between the Parylene D film and the substrate, an adhesion promoter is often applied. A common method is the vapor-phase deposition of an organosilane, such as A-174 (gamma-methacryloxypropyltrimethoxysilane), prior to the coating run.[7]

#### 5.2. CVD System Operation

- Load Dimer: Weigh the required amount of Parylene D dimer based on the desired film
  thickness and the total surface area to be coated (including chamber walls). Load the dimer
  into the vaporizer boat and place it in the sublimation furnace.[20]
- Load Substrates: Securely mount the prepared and masked substrates onto fixtures within the deposition chamber. Ensure adequate spacing between parts to allow for uniform gas flow.[18]
- Seal System: Close and seal the deposition chamber door. Place the cold trap in its housing.
- Evacuate System: Start the vacuum pump to evacuate the system. A pressure of less than 200 mTorr should be achieved before starting the deposition cycle.[20]



 Cool Cold Trap: Activate the chiller for the cold trap. The trap must reach its target temperature (typically <-90°C) before the heating stages begin.</li>

#### 5.3. Deposition Cycle

- Initiate Process: Start the automated deposition cycle. The system will first heat the vaporizer to the set sublimation temperature (e.g., 160°C).
- Pyrolysis: The system will then heat the pyrolysis furnace to its setpoint (e.g., 690°C).
- Deposition: As the dimer vaporizes and passes through the pyrolysis furnace, the resulting monomer gas enters the deposition chamber and polymerizes onto the substrates. The process continues until all the dimer has been consumed.
- Cycle Completion: Once the deposition is complete, the heaters will turn off, and the system will cool down.

#### 5.4. Post-Deposition

- Vent System: Once the system has cooled, slowly vent the chamber back to atmospheric pressure.
- Unload Substrates: Open the chamber and carefully remove the coated substrates.
- Demasking: Remove all masking materials from the substrates. This step should be done carefully to avoid damaging the coating.
- Inspection: Inspect the coated parts for film thickness, uniformity, and overall quality.
   Adhesion tests (e.g., tape test per ASTM D3359) may be performed to verify coating integrity.[16]

# **Applications in Research and Drug Development**

**Parylene D**'s unique properties make it suitable for demanding applications where thermal and chemical resistance is paramount.

 Protective Coating for Electronics: In research and development, sensitive electronic components, sensors, and printed circuit boards (PCBs) often require protection from harsh



chemicals, moisture, and corrosive environments.[10][21] **Parylene D** provides a robust, dielectric barrier that ensures the reliability and longevity of these devices.[10]

- Medical Device and Drug Delivery Systems: While Parylenes N and C are more common in implantable devices, Parylene D can be used to coat components of complex drug delivery systems, particularly those that might undergo high-temperature sterilization or are exposed to aggressive chemical agents.[1][22] It can serve as a protective barrier on non-implantable medical electronics or as a dry-film lubricant on moving components.[22][23]
- Microelectromechanical Systems (MEMS): In MEMS used for research and diagnostics,
   Parylene D can act as an anti-stiction layer due to its low coefficient of friction and as a dielectric layer, protecting delicate micro-fabricated structures.[21]
- Biocompatible Primer: Parylene can function as a biocompatible primer or tie layer, improving the adhesion between a device substrate and a drug-eluting or lubricious coating.
   [10][24]

## **Troubleshooting Common Issues**



Issue	Potential Cause(s)	Recommended Solution(s)
Poor Adhesion / Delamination	- Inadequate surface cleaning Improper or no adhesion promoter used.	- Implement a more rigorous cleaning protocol Ensure correct application of Silane A- 174 or other appropriate adhesion promoter.[16]
Non-Uniform Coating Thickness	- High deposition rate "Shadowing" from complex geometry or improper fixturing Poor monomer flow distribution.[18]	- Reduce the sublimation rate to slow down deposition Optimize substrate placement and consider rotation to avoid line-of-sight issues Adjust system parameters to improve monomer dispersion.
Rough or Hazy Film	- Deposition pressure is too high High sublimation rate leading to poor film quality.[25]	- Check for vacuum leaks Reduce the sublimation temperature to achieve a lower, more controlled deposition rate.
Flaking in Chamber	- Excessive buildup on chamber walls from previous runs.	- Clean the chamber walls, fixtures, and pyrolysis tube according to the manufacturer's maintenance schedule.

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## Methodological & Application





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